2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide often involves complex reactions that can include gold(I)-catalyzed cascade reactions, as observed in the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides. These methods demonstrate the intricate pathways involved in constructing the molecule, highlighting the importance of specific catalysts and reactants in directing the synthesis process (Wang et al., 2014).
Molecular Structure Analysis
Molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives, reveal the significance of torsion angles and hydrogen bonding in determining the conformation and stability of these molecules. These structural features are crucial for understanding how modifications to the molecule might affect its chemical behavior and interaction with other molecules (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives, including those with furan and pyridinyl components, often engage in intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions not only play a pivotal role in the compound's reactivity but also in its ability to form specific molecular assemblies, which is fundamental for its potential applications in material science and molecular engineering (Bats et al., 2001).
Scientific Research Applications
Molecular and Crystal Structure Studies
Research into compounds similar to 2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide often focuses on understanding their molecular and crystal structures. For instance, studies on isomorphous benzenesulfonamide crystal structures have been conducted to analyze intermolecular interactions, which are crucial for understanding the material properties of these compounds (Bats, Frost, & Hashmi, 2001).
Inhibitors of Carbonic Anhydrases
Some derivatives of benzenesulfonamides, including those with furan and pyridine moieties, have been investigated for their potential as inhibitors of human carbonic anhydrase isoforms. This research is significant in the development of treatments for various conditions, including cancer (Vaškevičienė et al., 2019).
Ligands for Metal Coordination
Compounds similar to 2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide are explored as prospective ligands for metal coordination. This is key in the field of coordination chemistry, impacting the development of new materials and catalysts (Jacobs, Chan, & O'Connor, 2013).
Novel Compound Synthesis for Drug Development
Research on methylbenzenesulfonamide compounds, which are structurally related, has shown their potential use as antagonists in drug development, such as in the prevention of HIV-1 infection. This highlights the importance of these compounds in pharmaceutical research (Cheng De-ju, 2015).
Furan and Benzenesulfonamide Derivatives
The synthesis of furan and benzenesulfonamide derivatives, including those similar to 2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, has been a focus in chemical research. These compounds have potential applications in various chemical reactions and pharmaceutical developments (Bencková & Krutošíková, 1999).
Development of Catalytic Processes
Research has also delved into the development of catalytic processes using compounds with benzenesulfonamide structures. These studies contribute to the advancement of more efficient and selective chemical synthesis methods (Ruff, Kirby, Chan, & O'Connor, 2016).
properties
IUPAC Name |
2-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCLDIOHSNFDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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